molecular formula C15H25NOS B12344222 Benzenesulfinamide, 2,4,6-tris(1-methylethyl)-, [S(R)]-

Benzenesulfinamide, 2,4,6-tris(1-methylethyl)-, [S(R)]-

Cat. No.: B12344222
M. Wt: 267.4 g/mol
InChI Key: GNCSGVCOUMKURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2,4,6-Triisopropylbenzenesulfinamide is an organic compound that belongs to the class of sulfinamides. It is characterized by the presence of three isopropyl groups attached to a benzene ring, along with a sulfinamide functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,4,6-Triisopropylbenzenesulfinamide typically involves the reaction of 2,4,6-triisopropylbenzenesulfinyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

On an industrial scale, the production of ®-2,4,6-Triisopropylbenzenesulfinamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-2,4,6-Triisopropylbenzenesulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: Reduction reactions can convert the sulfinamide group to sulf

Properties

Molecular Formula

C15H25NOS

Molecular Weight

267.4 g/mol

IUPAC Name

2,4,6-tri(propan-2-yl)benzenesulfinamide

InChI

InChI=1S/C15H25NOS/c1-9(2)12-7-13(10(3)4)15(18(16)17)14(8-12)11(5)6/h7-11H,16H2,1-6H3

InChI Key

GNCSGVCOUMKURC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)N)C(C)C

Origin of Product

United States

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